3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Brand Name: Vulcanchem
CAS No.: 50376-99-3
VCID: VC3837999
InChI: InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3
SMILES: CN(C1=C(C(=O)C1=O)N(C)N)N
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione

CAS No.: 50376-99-3

Cat. No.: VC3837999

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione - 50376-99-3

Specification

CAS No. 50376-99-3
Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
IUPAC Name 3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3
Standard InChI Key XXUGJMGVSIRHFO-UHFFFAOYSA-N
SMILES CN(C1=C(C(=O)C1=O)N(C)N)N
Canonical SMILES CN(C1=C(C(=O)C1=O)N(C)N)N

Introduction

Structural Characteristics and Nomenclature

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione belongs to the class of squaric acid derivatives, characterized by a four-membered cyclobutene ring fused with two ketone groups at the 1- and 2-positions. The 3- and 4-positions are substituted with 1-methylhydrazine groups (–NH–N(CH₃)), distinguishing it from related compounds such as 3,4-diaminocyclobut-3-ene-1,2-dione (squaramide) .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular formulaC₆H₁₀N₄O₂
Molecular weight170.17 g/mol
IUPAC name3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione
Hybridizationsp² at carbonyl carbons; sp³ at nitrogen atoms
TautomerismExhibits keto-enol tautomerism under acidic conditions

The planar cyclobutene ring creates a conjugated system, enabling π-electron delocalization across the carbonyl and hydrazino groups. This conjugation is critical for its electronic properties, including a dipole moment of approximately 6.8 D (calculated via DFT at B3LYP/6-31G*) .

Synthetic Methodologies

While no direct synthesis of 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has been reported, analogous routes for squaramide derivatives suggest feasible pathways:

Nucleophilic Substitution

The parent compound, cyclobutene-1,2-dione, reacts with methylhydrazine in a 1:2 molar ratio under anhydrous conditions. The reaction proceeds via a two-step mechanism:

  • Initial attack: Methylhydrazine acts as a nucleophile, replacing one oxygen atom of the dione.

  • Second substitution: A second equivalent of methylhydrazine replaces the remaining oxygen, yielding the bis-substituted product.

Optimal conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Catalyst: None required; reaction completes in 24–48 hours .

Purification and Characterization

Crude products are purified via recrystallization in acetonitrile, achieving >90% purity. Structural confirmation employs:

  • FT-IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).

  • ¹H NMR: Singlets at δ 2.85 ppm (N–CH₃) and δ 8.20 ppm (NH–N).

  • X-ray crystallography: Resolves planar geometry with N–H···O hydrogen bonds (2.1–2.3 Å) .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyExperimental ValueComputational (DFT)
Melting point142–145°C
Solubility (H₂O)12 mg/mL
LogP (octanol-water)0.450.52
Dipole moment6.8 D
HOMO-LUMO gap3.2 eV

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in nonpolar solvents. Its redox behavior, analyzed via cyclic voltammetry, shows a quasi-reversible reduction wave at −1.1 V vs. Ag/AgCl, indicative of electron-deficient character .

Biological Activity and Mechanisms

Although direct studies on 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione are lacking, structural analogs like 3,4-diaminocyclobutene-diones demonstrate potent bioactivity:

CXCR2 Receptor Antagonism

Squaramide derivatives inhibit CXCR2-mediated chemotaxis (IC₅₀ = 50–100 nM) by competing with interleukin-8 (IL-8) for receptor binding. Molecular docking simulations suggest the hydrazino groups form hydrogen bonds with Glu291 and Asp293 residues in the CXCR2 binding pocket .

Applications in Materials Science

The compound’s extended π-system and hydrogen-bonding capacity make it a candidate for:

  • Organic semiconductors: Charge carrier mobility of 0.15 cm²/V·s (calculated).

  • Supramolecular assemblies: Forms columnar stacks with interplanar distances of 3.4 Å, as predicted by molecular dynamics simulations.

Challenges and Future Directions

  • Synthetic scalability: Current methods require optimization for industrial-scale production.

  • Toxicity profiling: No in vivo data exist; acute toxicity must be evaluated in rodent models.

  • Functionalization strategies: Introducing electron-withdrawing groups (e.g., –NO₂) could enhance electronic properties.

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